molecular formula C18H17ClN2O3S B12190523 (5-Chloro(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine

(5-Chloro(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B12190523
M. Wt: 376.9 g/mol
InChI Key: JVXIVLYRIDMRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorinated pyridine ring and a propoxynaphthyl sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine typically involves multi-step organic reactions. The initial step often includes the chlorination of 2-pyridine, followed by the introduction of the propoxynaphthyl group through a sulfonylation reaction. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes and developing new therapeutic strategies.

Medicine

In medicine, this compound has potential applications in drug development. Its unique chemical properties can be harnessed to design new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its versatility makes it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (5-Chloro(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The pathways involved often include signal transduction cascades and metabolic processes, which can lead to various physiological outcomes.

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C18H17ClN2O3S/c1-2-11-24-16-8-9-17(15-6-4-3-5-14(15)16)25(22,23)21-18-10-7-13(19)12-20-18/h3-10,12H,2,11H2,1H3,(H,20,21)

InChI Key

JVXIVLYRIDMRMU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.